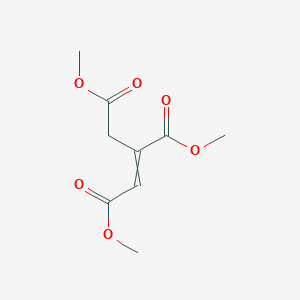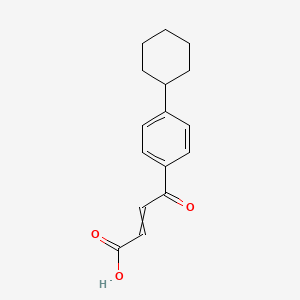![molecular formula C24H34N4O2 B12511562 10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 178061-59-1](/img/structure/B12511562.png)
10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play essential roles in biological systems, including acting as coenzymes in various enzymatic reactions. This particular compound is characterized by its unique structure, which includes a benzo[g]pteridine core with dodecyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7,10-Dimethyl-2,4-dioxo-2H,3H,4H,10H-benzo[g]pteridine-8-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a dodecyl chain.
Pteridine-2,4(1H,3H)-dithione: Lacks the dodecyl and dimethyl substituents but shares the pteridine core.
Uniqueness
10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. The dodecyl chain enhances its hydrophobicity, while the dimethyl groups can influence its electronic characteristics and reactivity .
Properties
CAS No. |
178061-59-1 |
|---|---|
Molecular Formula |
C24H34N4O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
10-dodecyl-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C24H34N4O2/c1-4-5-6-7-8-9-10-11-12-13-14-28-20-16-18(3)17(2)15-19(20)25-21-22(28)26-24(30)27-23(21)29/h15-16H,4-14H2,1-3H3,(H,27,29,30) |
InChI Key |
KDFCJZSEYXHKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)

![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)



![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)





![(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12511559.png)
